2-[(2-chloro-6-nitrophenyl)thio]-N-8-quinolinylbenzamide
Overview
Description
2-[(2-chloro-6-nitrophenyl)thio]-N-8-quinolinylbenzamide is a useful research compound. Its molecular formula is C22H14ClN3O3S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0444402 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research by Mckenney and Castle (1987) focused on the synthesis of [1]benzothieno[2,3‐c]quinolines and related compounds through photocyclization processes. This study highlights the potential of using such compounds in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and materials science Mckenney & Castle, 1987.
Microwave-Assisted Synthesis
Raghavendra et al. (2007) demonstrated the efficiency of microwave irradiation in the solvent-free synthesis of 2-phenyl-2H-[1,3]thiazino[6,5-b]quinolines from 2-chloro-3-formylquinolines and thiobenzamide. This method represents an environmentally friendly and efficient approach to synthesizing thiazinoquinoline derivatives, which could have implications in the development of pharmaceuticals and agrochemicals Raghavendra et al., 2007.
Transition-Metal-Free Annulation
Nowacki and Wojciechowski (2017) explored the synthesis of [1]benzothieno[2,3-b]quinolines via a transition-metal-free [3+3] annulation process. This innovative approach offers a metal-free alternative for constructing complex heterocyclic compounds, which is beneficial for the pharmaceutical industry and organic synthesis Nowacki & Wojciechowski, 2017.
Antibacterial Activity and Theoretical Studies
Uzun et al. (2019) conducted experimental and density functional theory studies on 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile to evaluate its antibacterial activity. This research contributes to understanding the molecular properties that influence the biological activity of quinoline derivatives Uzun et al., 2019.
Properties
IUPAC Name |
2-(2-chloro-6-nitrophenyl)sulfanyl-N-quinolin-8-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3S/c23-16-9-4-11-18(26(28)29)21(16)30-19-12-2-1-8-15(19)22(27)25-17-10-3-6-14-7-5-13-24-20(14)17/h1-13H,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHDWKDQYGXDJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)SC4=C(C=CC=C4Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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